molecular formula C20H24N2O B4929850 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B4929850
M. Wt: 308.4 g/mol
InChI Key: GAXWTMWUFMXDLK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-23-20-9-5-4-8-19(20)22-12-10-21(11-13-22)18-14-16-6-2-3-7-17(16)15-18/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWTMWUFMXDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxyphenylpiperazine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-2-yl)piperazine
  • 4-(2-methoxyphenyl)piperazine
  • 1-(2,3-dihydro-1H-inden-2-yl)-4-phenylpiperazine

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-methoxyphenyl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of the indene and methoxyphenyl groups within the piperazine framework can result in unique interactions with biological targets.

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